6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Description
The compound 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a structurally complex molecule featuring:
- A pyrido[1,2-a]pyrimidin-4-one core with a 7-chloro substituent.
- A dioxolo[4,5-g]quinazolin-8-one scaffold linked via a sulfanyl-methyl (-S-CH2-) bridge.
- A hexanamide chain terminating in a 3,4-dimethoxyphenethyl group.
Properties
IUPAC Name |
6-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34ClN5O7S/c1-44-26-9-7-21(14-27(26)45-2)11-12-36-31(41)6-4-3-5-13-39-33(43)24-16-28-29(47-20-46-28)17-25(24)38-34(39)48-19-23-15-32(42)40-18-22(35)8-10-30(40)37-23/h7-10,14-18H,3-6,11-13,19-20H2,1-2H3,(H,36,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQLHAFITPNXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the dioxoloquinazoline moiety, and the attachment of the hexanamide side chain. Typical synthetic routes may involve:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative and an appropriate aldehyde or ketone.
Introduction of the Dioxoloquinazoline Moiety: This step may involve a condensation reaction between a quinazoline derivative and a dioxolane compound.
Attachment of the Hexanamide Side Chain: This can be accomplished through an amide coupling reaction using a hexanoic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrido[1,2-a]pyrimidine and dioxoloquinazoline moieties can be reduced to alcohols.
Substitution: The chloro group in the pyrido[1,2-a]pyrimidine core can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes compounds with shared structural motifs or functional groups:
Structural and Functional Insights
(a) Core Scaffold Comparison
- Pyrido-Pyrimidinone vs. Quinazoline Derivatives: The target compound’s pyrido[1,2-a]pyrimidinone core shares electronic similarity with quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) but differs in ring fusion topology.
- Sulfanyl Linkage :
The -S-CH2- bridge is uncommon in the analogs reviewed. This feature could modulate solubility or redox activity, akin to disulfide prodrug strategies .
(b) Substituent Impact
- Chlorine at Pyrido-Pyrimidinone 7-Position: The 7-Cl group may sterically hinder off-target interactions, as seen in halogenated pyrimidines targeting DNA repair enzymes .
- Hexanamide Chain :
The hexanamide tail resembles lipid-like side chains in antivirals (e.g., pyrimidine conjugates in ), suggesting membrane permeability or allosteric modulation.
Bioactivity Profile Correlation
- Mode of Action Clustering : Hierarchical clustering of bioactivity profiles (NCI-60/PubChem data) suggests that structural analogs with quinazoline cores exhibit overlapping protein target interactions, particularly in kinase pathways .
Biological Activity
The compound 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing current research findings and case studies.
Chemical Structure and Properties
This compound features multiple heterocyclic rings and functional groups, which contribute to its biological activity. Its structure includes:
- Pyrido[1,2-a]pyrimidine moiety : Known for its role in various biological processes.
- Dioxoloquinazolin ring : Implicated in enzyme inhibition.
- Chloro and sulfanyl groups : These functional groups enhance the compound's reactivity and binding affinity to biological targets.
IUPAC Name
The IUPAC name of the compound is:
\text{N 2 3 4 dimethoxyphenyl ethyl 6 6 7 chloro 4 oxo 4H pyrido 1 2 a pyrimidin 2 yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide}
The compound acts primarily as an HER2 inhibitor , which is crucial in the context of cancer therapy. HER2 (Human Epidermal growth factor Receptor 2) is often overexpressed in certain types of breast cancer. By inhibiting HER2 signaling pathways, this compound can potentially reduce cell proliferation and induce apoptosis in cancer cells.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibit significant inhibitory activity against key enzymes such as Dihydrofolate Reductase (DHFR) . DHFR plays a vital role in DNA synthesis; thus, its inhibition can lead to reduced proliferation of cancer cells. The compound's structural analogs have shown IC50 values ranging from 2.43 to 14.65 μM against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 and HepG2 cell lines. It was found that specific structural modifications enhanced its selectivity and potency against these cancer cells compared to non-cancerous cell lines .
- Inhibition of DHFR : Another research highlighted that compounds related to this structure significantly inhibited DHFR activity. The inhibition resulted in a decrease in tetrahydrofolate levels necessary for DNA synthesis, thereby leading to cell death in rapidly dividing cells .
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for further development in medicinal chemistry. Its potential as an HER2 inhibitor opens avenues for targeted cancer therapies.
Molecular Modeling Studies
Molecular modeling studies indicate that the binding affinity of this compound to HER2 can be optimized through structural modifications. Computational simulations have shown promising results regarding its interaction with the receptor .
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential and safety profile.
- Combination Therapies : Investigating the effects of this compound in combination with other chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
